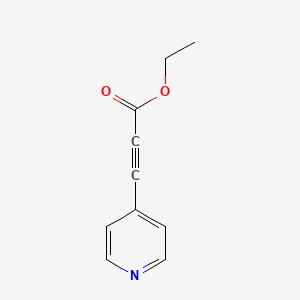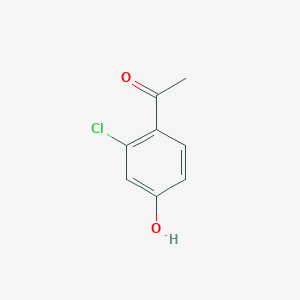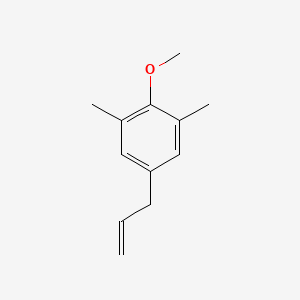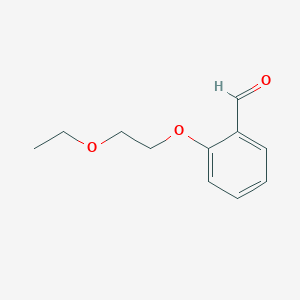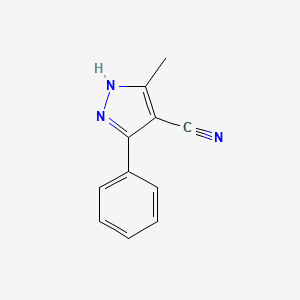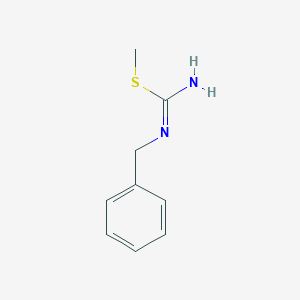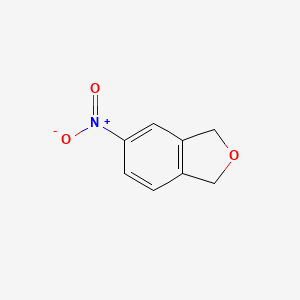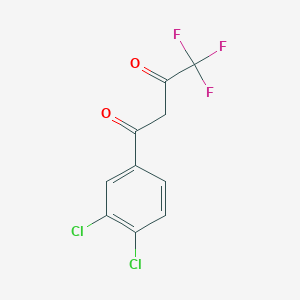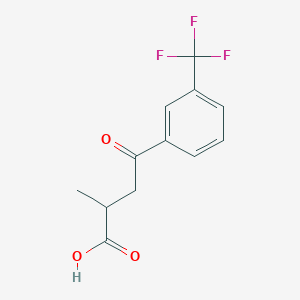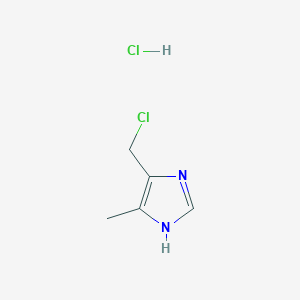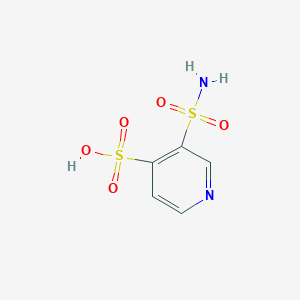
3-磺酰基吡啶-4-磺酸
描述
科学研究应用
Heterogeneous Acid-Catalyzed Organic Transformations
- Summary of Application : Sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, and others are used in the acceleration of organic transformations .
- Methods of Application : The sulfonic acid derivatives are immobilized on inorganic supports via an organic linker . These catalysts are then used in various organic transformations.
- Results or Outcomes : The use of these heterogeneous acid catalysts has led to the acceleration of organic transformations, with the added advantage of being recyclable, thus reducing environmental impact .
Synthesis of Pyrazolo [3,4-b]pyridines
- Summary of Application : Metal-Organic Frameworks with Sulfonic Acid Tags are used in the synthesis of Pyrazolo [3,4-b]pyridines .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the successful synthesis of Pyrazolo [3,4-b]pyridines .
Biomaterials
- Summary of Application : Sulfonated molecules have found applications in the field of biomaterials. They are used in hydrogels, scaffolds, and nanoparticles .
- Methods of Application : Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
- Results or Outcomes : The impact on cellular responses, including adhesion, proliferation, and differentiation, is significant. Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering .
Ba2+ Adsorption and Proton Conductivity
- Summary of Application : Porous materials with a high concentration of sulfonic acid groups are used for applications such as radioactive Ba2+ adsorption, catalysis, and proton-conductive materials .
- Methods of Application : Polymers containing sulfonic acid groups are introduced into the nanochannels of metal-organic frameworks (MOFs) through in-situ synthesis to enhance the sulfonic acid content .
- Results or Outcomes : The MOF composites have a high and uniform distribution of sulfonic acid groups in the MOF framework, which results in ultra-high barium ion adsorption capacity . They also exhibit super proton conductivity .
Ion Exchange
- Summary of Application : Sulfonic acid functionalized materials are of particular interest in applications involving ion exchange .
- Methods of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is achieved through a simple, efficient in situ synthesis protocol .
- Results or Outcomes : The resulting materials exhibit macro- and mesoporosity, prepared according to a simple, efficient in situ synthesis protocol .
Transesterification Reactions
- Summary of Application : Sulfonic acid-functionalized ionic liquids (ILs) show catalytic behaviour in transesterification reactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The activity of sulfonic-acid-functionalized ionic liquids (ILs) as acid catalysts for a transesterification reaction is linked to the amount of free sulfuric acid .
未来方向
While specific future directions for 3-Sulfamoylpyridine-4-sulfonic acid are not mentioned in the search results, research in the field of sulfonic acid derivatives is ongoing, with a focus on developing new synthesis methods, exploring new applications, and improving the efficiency of these compounds .
属性
IUPAC Name |
3-sulfamoylpyridine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZTVEIDPPEUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502355 | |
| Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfamoylpyridine-4-sulfonic acid | |
CAS RN |
72810-60-7 | |
| Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



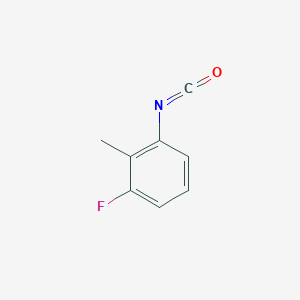
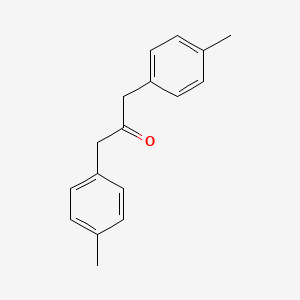
![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
